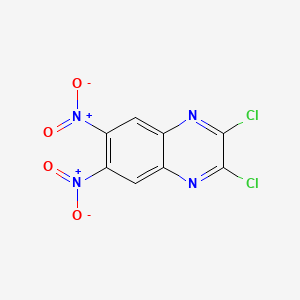

![molecular formula C13H12O5 B1335894 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid CAS No. 96078-22-7](/img/structure/B1335894.png)

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .

Molecular Structure Analysis

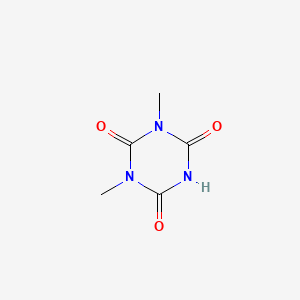

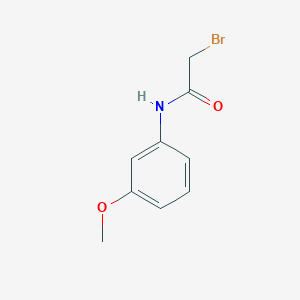

The molecular structure of “2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid” can be inferred from its name. It likely contains a chromene ring (2H-chromen-6-yl) with a methyl group (4-methyl) and a 2-oxo group. This chromene structure is connected via an oxygen atom to a propanoic acid group .

科学的研究の応用

Photoactive Cellulose Derivatives

- Application : Researchers have synthesized water-soluble photoactive cellulose derivatives by esterifying cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Subsequent modification with (3-carboxypropyl)trimethylammonium chloride yielded polyelectrolytes decorated with photochemically active chromene moieties .

Drug Discovery Scaffold

- Hybrid Molecules : Combining 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid with other functional groups (e.g., 2-chloro-2-phenylacetyl chloride) can enhance metabolic stability and potency in hybrid molecules .

Biological Studies

- Light-Triggered Processes : While research on synthetic polymers and proteins is abundant, photosensitive polysaccharide derivatives are less explored. Investigating the photoresponsive behavior of this compound could shed light on biological processes like vision, photosynthesis, and photomovement .

Photodimerization Studies

作用機序

Target of Action

It has been used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .

Mode of Action

The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .

Biochemical Pathways

The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes has been studied . This photochemistry may be used to control the properties of the new polysaccharide derivatives .

Pharmacokinetics

The compound’s water solubility suggests it may have good bioavailability .

Result of Action

The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can be used in the design of smart materials .

Action Environment

The action, efficacy, and stability of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid can be influenced by various environmental factors. For instance, the light conditions can affect the photodimerization of the chromene moieties . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .

特性

IUPAC Name |

2-(4-methyl-2-oxochromen-6-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXDHEXQSUSAKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392361 |

Source

|

| Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

CAS RN |

96078-22-7 |

Source

|

| Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

acetate](/img/structure/B1335835.png)

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)